1,4-Dimethyl-4-vinylcyclohexene
Overview
Description
1,4-Dimethyl-4-vinylcyclohexene is an organic compound with the molecular formula C10H16 . It is also known by other names such as 4-ethenyl-1,4-dimethylcyclohexene .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-4-vinylcyclohexene consists of a cyclohexene ring with a vinyl group and two methyl groups attached . The average mass of the molecule is 136.234 Da .Scientific Research Applications
Spectroscopy Studies
1,4-Dimethyl-4-vinylcyclohexene has been studied for its spectroscopic properties. In research conducted by Pétiaud and Ben Taärit (1980), the 13C nuclear magnetic resonance (NMR) spectra of 1,4-Dimethyl-4-vinylcyclohexene were empirically determined, using the increment additivity method. This study provided valuable insights into the molecular structure and behavior of this compound (Pétiaud & Ben Taärit, 1980).
Chemical Reactions and Charge Distribution
Another area of interest is the study of chemical reactions and charge distribution involving 1,4-Dimethyl-4-vinylcyclohexene. Turecček and Hanuš (1980) investigated the electron impact-induced retro Diels-Alder cleavage of this compound. Their study provided insights into the charge distribution and reaction mechanisms of 1,4-Dimethyl-4-vinylcyclohexene (Turecček & Hanuš, 1980).
Polymerization Studies
The polymerization of 1,4-Dimethyl-4-vinylcyclohexene has also been extensively studied. Longo et al. (1998) researched the polymerization of 1-vinylcyclohexene, a related compound, in the presence of various group 4 metallocenes. This study is relevant because it provides insights into how similar compounds like 1,4-Dimethyl-4-vinylcyclohexene may behave under similar conditions (Longo et al., 1998).
Oxidative Stress Research
Abolaji et al. (2014) conducted a study on 4-vinylcyclohexene, closely related to 1,4-Dimethyl-4-vinylcyclohexene, focusing on its involvement in oxidative stress using a Drosophila melanogaster model. This research is significant for understanding the potential oxidative stress-related effects of similar compounds (Abolaji et al., 2014).
Laser-Induced Selectivity in Dimerization
The selectivity of dimerization versus polymerization under pressure was explored by Citroni et al. (2002) in a study involving butadiene, which forms vinylcyclohexene upon dimerization. This study has implications for understanding the behavior of 1,4-Dimethyl-4-vinylcyclohexene under similar conditions (Citroni et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-ethenyl-1,4-dimethylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-4-10(3)7-5-9(2)6-8-10/h4-5H,1,6-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVYIYQJVQFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938493 | |
Record name | 4-Ethenyl-1,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-4-vinylcyclohexene | |
CAS RN |
1743-61-9 | |
Record name | 1,4-Dimethyl-4-vinylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethyl-4-vinylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethenyl-1,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-4-vinylcyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIMETHYL-4-VINYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QEG8PAU5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.